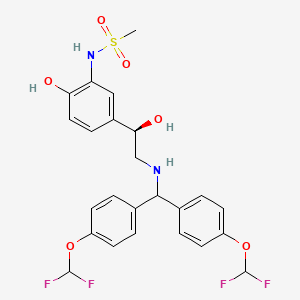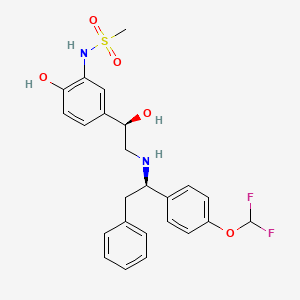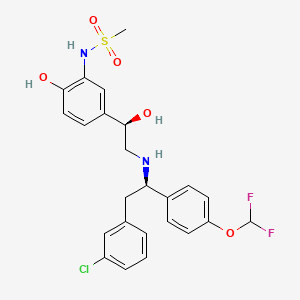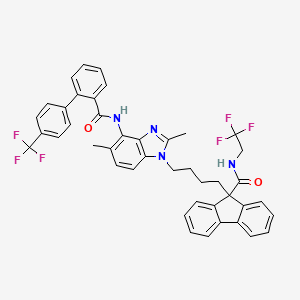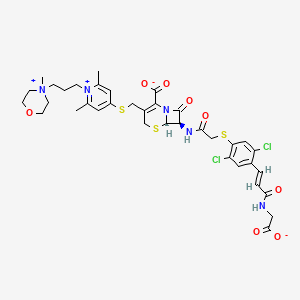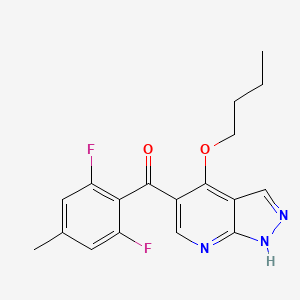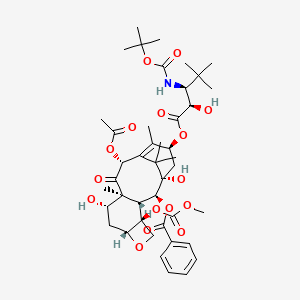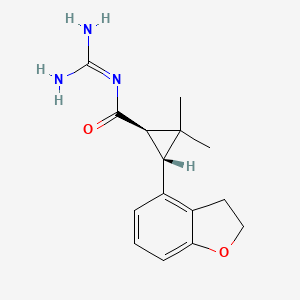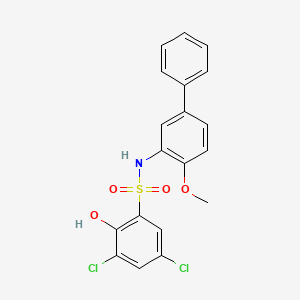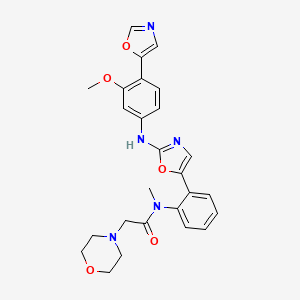
Amsacrine mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An aminoacridine derivative that intercalates into DNA and is used as an antineoplastic agent.
Aplicaciones Científicas De Investigación
DNA Interaction and Anticancer Mechanism
- Amsacrine is known for its anticancer properties, particularly in the treatment of a variety of malignancies. It functions by poisoning topoisomerase 2, stabilizing the DNA-drug-enzyme complex, and ultimately hindering DNA replication, leading to cell death. Amsacrine's binding to DNA is not just simple intercalation; it involves a mix of intercalation and minor groove binding, sensitive to the geometry and hydration patterns of different minor grooves in DNA (Jangir, Kundu, & Mehrotra, 2013).
Topoisomerase II Poison
- Amsacrine's function as a topoisomerase II poison is significant, especially in treating refractory acute leukemias and lymphomas. Its effectiveness is not solely due to its ability to intercalate DNA, suggesting that the drug’s headgroup plays a vital role in its anticancer activity (Ketron, Denny, Graves, & Osheroff, 2012).
Controlled-Release Chemotherapy
- Amsacrine has been incorporated into polymeric rods for controlled-release in interstitial chemotherapy of malignant glioma, demonstrating significant antitumor effects and increased survival in an experimental rat model (Wahlberg, Almqvist, Glantz, & Boëthius, 2005).
Light-Responsive Anticancer Treatment
- In a novel approach, amsacrine was loaded into mesoporous silica nanoparticles, demonstrating the capability of the drug delivery system to induce cell death in HeLa cells upon exposure to visible light, suggesting potential in light-responsive cancer treatments (Knežević, 2013).
Free Radical Scavengers in Genotoxicity Modulation
- Studies show that amsacrine's genotoxic effects in normal and cancer cells can be modulated by free radical scavengers, indicating potential strategies to mitigate secondary malignancies caused by amsacrine treatment (Błasiak et al., 2003).
DNA Topoisomerase II Inhibition
- Amsacrine and its derivatives have shown to inhibit the enzyme DNA topoisomerase II, playing a key role in promoting DNA damage and cell death. This has implications for developing new anticancer drugs targeting topoisomerases (Baguley, Drummond, Chen, & Finlay, 2021).
Impact on Cell Cycle and Chromosome Replication
- Amsacrine derivatives have been observed to disturb chromosome replication and cell cycle in mycobacterial cells, emphasizing the potential of these compounds as a new class of anti-tuberculosis drugs (Szafran et al., 2018).
Suppression of Matrix Metalloproteinase Expression
- Research indicates that amsacrine can suppress matrix metalloproteinase-2 and MMP-9 expression in human leukemia cells, shedding light on its potential mechanism in inhibiting cell invasion and proliferation (Liu, Chen, Chien, & Chang, 2014).
Nanoparticle Delivery Systems
- Amsacrine analogs have been successfully incorporated into solid lipid nanoparticles to overcome solubility issues for intravenous delivery, demonstrating promising pharmacokinetic and biodistribution behaviors (Fang et al., 2016).
Propiedades
Número CAS |
54301-16-5 |
|---|---|
Fórmula molecular |
C22H23N3O6S2 |
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C21H19N3O3S.CH4O3S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;1-5(2,3)4/h3-13,24H,1-2H3,(H,22,23);1H3,(H,2,3,4) |
Clave InChI |
KIDGPIWSXHBPDH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.CS(=O)(=O)O |
SMILES canónico |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.CS(=O)(=O)O |
Apariencia |
Solid powder |
| 54301-16-5 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AMSA AMSA P D AMSA P-D AMSA PD Amsacrina Amsacrine Amsidine Amsidyl Cain Acridine Cain's Acridine Cains Acridine m-AMSA meta AMSA meta-AMSA NSC 141549 NSC 156303 NSC 249992 NSC-141549 NSC-156303 NSC-249992 NSC141549 NSC156303 NSC249992 SN 11841 SN-11841 SN11841 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



